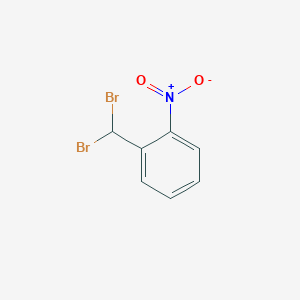

1-(Dibromomethyl)-2-nitrobenzene

Description

Significance of Aryl-Substituted Dibromomethyl Compounds in Contemporary Organic Chemistry

Aryl-substituted dibromomethyl compounds, often referred to as gem-dibromomethyl aromatic derivatives, represent a class of highly valuable and versatile building blocks in modern organic chemistry. researchgate.net Their significance stems from the unique reactivity of the dibromomethyl group (-CHBr₂), which can be readily transformed into a variety of other functional groups. This versatility makes them crucial intermediates in the synthesis of a wide array of organic molecules, from simple aromatic aldehydes to complex polymeric materials. researchgate.net

The primary utility of aryl-substituted dibromomethyl compounds lies in their role as precursors to aromatic aldehydes, a fundamental functional group in organic synthesis. researchgate.net They are also instrumental in the preparation of aromatic imines and acetals. researchgate.net Furthermore, these compounds have found applications in materials science, serving as monomers for the synthesis of polymers such as poly(p-phenylenevinylene) (PVP). researchgate.net The reactivity of the dibromomethyl group allows for its participation in various carbon-carbon and carbon-heteroatom bond-forming reactions, expanding the synthetic chemist's toolkit. Brominated organic compounds, in general, are important synthetic intermediates, finding use in C-C coupling reactions, as precursors to organometallic species, and in nucleophilic substitutions. nih.gov

The presence of two bromine atoms on the same benzylic carbon significantly enhances the reactivity of these compounds compared to their monobrominated counterparts. This increased reactivity makes them valuable for constructing complex molecular architectures. For instance, they are employed in the synthesis of macrocycles through SN2 reactions. nih.gov The development of efficient methods for the synthesis of aryl-substituted dibromomethyl compounds continues to be an active area of research, with a focus on greener and more selective halogenation techniques to minimize the generation of stoichiometric byproducts.

Overview of 1-(Dibromomethyl)-2-nitrobenzene as a Key Synthetic Synthon

This compound is a halogenated aromatic compound featuring a benzene (B151609) ring substituted with a nitro group (-NO₂) and an adjacent dibromomethyl group (-CHBr₂). This specific arrangement of functional groups makes it a particularly useful synthon—a molecular fragment used in the synthesis of more complex molecules. The electron-withdrawing nature of the ortho-nitro group enhances the electrophilicity of the dibromomethyl group, making it highly susceptible to nucleophilic attack and facilitating a range of substitution reactions.

This compound serves as a valuable intermediate in the synthesis of various organic molecules. Its reactivity allows for the replacement of the bromine atoms with other nucleophiles, such as amines or thiols, to generate functionalized intermediates that are crucial for drug discovery. For example, it can react with 1,3-dithiols under basic conditions to form dihydrobenzodithiepines. The compound's utility extends to the synthesis of heterocyclic compounds, which are prevalent scaffolds in many biologically active molecules.

The synthesis of this compound itself is typically achieved through the bromination of 2-nitrotoluene (B74249) using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The resulting compound is a solid at room temperature and has been characterized by various spectroscopic methods.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₅Br₂NO₂ | |

| Molecular Weight | 294.93 g/mol | |

| Appearance | Yellowish solid | beilstein-journals.org |

| Melting Point | 73 °C | beilstein-journals.org |

| Density | 2.038 g/cm³ | |

| Boiling Point | 346.835 °C at 760 mmHg |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Peaks/Signals (δ in ppm, ν in cm⁻¹) | Reference |

| ¹H NMR (500 MHz, CDCl₃) | 8.35 (d, 1H), 7.93 (dd, 1H), 7.30 (d, 1H), 4.76 (s, 2H) | beilstein-journals.org |

| ¹³C NMR (125 MHz, CDCl₃) | 148.1, 134.1, 132.6, 142.6, 133.8, 28.0 | beilstein-journals.org |

| Infrared (IR) (ATR) | 3475, 3376, 3107, 1609, 1561, 1524, 1478, 1450, 1432, 1337 | beilstein-journals.org |

Structure

3D Structure

Properties

IUPAC Name |

1-(dibromomethyl)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO2/c8-7(9)5-3-1-2-4-6(5)10(11)12/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HETXONIWLNSRGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(Br)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454014 | |

| Record name | 3-Nitro-o-dibromomethyl benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65962-15-4 | |

| Record name | 1-(Dibromomethyl)-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65962-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-o-dibromomethyl benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1-(dibromomethyl)-2-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Dibromomethyl 2 Nitrobenzene

Precursor Synthesis: Strategic Nitration of Toluene to 2-Nitrotoluene (B74249)

The initial step in the synthesis of 1-(dibromomethyl)-2-nitrobenzene involves the nitration of toluene. This electrophilic aromatic substitution reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid. nih.govoc-praktikum.de The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

The reaction temperature is a critical parameter that influences the isomer distribution of the resulting nitrotoluene. To favor the formation of the desired ortho-isomer, 2-nitrotoluene, the nitration is generally conducted at temperatures ranging from -10 °C to 40 °C. nih.govwikipedia.orgsciencemadness.org This temperature control is crucial as higher temperatures can lead to the formation of dinitrotoluene and other undesirable byproducts. sciencemadness.org The reaction typically yields a mixture of isomers, with 2-nitrotoluene and 4-nitrotoluene (B166481) being the major products. nih.govwikipedia.org The typical isomer distribution is approximately 55-60% 2-nitrotoluene, 35-40% 4-nitrotoluene, and a small percentage of 3-nitrotoluene. nih.gov

The separation of the 2-nitrotoluene isomer from the product mixture is essential for the subsequent bromination step. This is often achieved through fractional distillation, taking advantage of the different boiling points of the isomers.

Benzylic Bromination Strategies for 2-Nitrotoluene

Once 2-nitrotoluene is obtained, the next stage is the introduction of two bromine atoms at the benzylic position (the methyl group). This transformation is typically achieved through radical bromination. Two primary methods are commonly employed: N-Bromosuccinimide (NBS)-mediated radical bromination and benzylic bromination using molecular bromine (Br₂).

N-Bromosuccinimide (NBS)-Mediated Radical Bromination

N-Bromosuccinimide (NBS) is a highly selective reagent for benzylic bromination. It provides a low, constant concentration of bromine radicals, which favors substitution at the benzylic position over addition to the aromatic ring. masterorganicchemistry.comlibretexts.org The reaction proceeds via a free-radical chain mechanism. chemistrysteps.comchemistrysteps.com

The efficiency and selectivity of the NBS-mediated bromination of 2-nitrotoluene are highly dependent on the reaction conditions. Key parameters that are optimized include the stoichiometry of NBS, the choice of radical initiator, the solvent, and the reaction temperature.

To achieve dibromination, a molar ratio of approximately two equivalents of NBS relative to 2-nitrotoluene is typically used. Careful control of the stoichiometry is essential to prevent the formation of the monobrominated intermediate, 1-(bromomethyl)-2-nitrobenzene, or over-bromination to form 1-(tribromomethyl)-2-nitrobenzene.

Table 1: Optimization of NBS Bromination of 4-Nitrotoluene

| Entry | NBS (equiv) | Temperature (°C) | Time (min) | Conversion (%) | Selectivity (%) (for monobromination) |

| 1 | 1.05 | 40 | 25 | 13 | 99 |

| 2 | 1.05 | 60 | 25 | 67 | 99 |

| 3 | 1.05 | 60 | 50 | 90 | 99 |

This table, adapted from a study on 4-nitrotoluene, illustrates how reaction time and temperature can be adjusted to optimize conversion while maintaining high selectivity. acs.org Similar principles apply to the bromination of 2-nitrotoluene.

The homolytic cleavage of the N-Br bond in NBS to generate the bromine radical requires an initiation step. numberanalytics.com This can be achieved through the application of heat or light (photochemical initiation). acs.orgnumberanalytics.com However, to enhance the reaction efficiency and ensure a controlled initiation, a radical initiator is often added.

Benzoyl peroxide is a commonly used radical initiator in these reactions. It readily undergoes thermal decomposition to generate phenyl radicals, which can then abstract a hydrogen atom from the benzylic position of 2-nitrotoluene, initiating the radical chain reaction. A catalytic amount, typically 0.05–0.1 equivalents, of benzoyl peroxide is sufficient to promote the reaction. Other radical initiators, such as azobisisobutyronitrile (AIBN), can also be employed. google.comresearchgate.net

The choice of solvent plays a significant role in the outcome of the NBS bromination. The ideal solvent should be inert to the reaction conditions and capable of dissolving the reactants. Non-polar solvents are generally preferred for radical reactions.

Historically, carbon tetrachloride (CCl₄) was a common solvent for NBS brominations. libretexts.orgmasterorganicchemistry.com However, due to its toxicity and environmental concerns, alternative solvents are now favored. researchgate.netmasterorganicchemistry.com Acetonitrile (B52724) has emerged as a suitable alternative, offering good solubility for both NBS and the resulting succinimide (B58015) byproduct. acs.orgresearchgate.net Other halogenated solvents like dichloromethane (B109758) and chlorobenzene (B131634) can also be used. googleapis.com Studies have shown that using acetonitrile can improve the yield and reproducibility of the process while avoiding the use of chlorinated solvents. researchgate.net

Table 2: Effect of Solvent on Radical Bromination

| Solvent | Yield (%) |

| Acetonitrile | High |

| Carbon Tetrachloride | Effective but toxic |

| Dichloromethane | Good |

| Chlorobenzene | Suitable |

This table provides a general overview of the suitability of different solvents for benzylic bromination reactions.

Molecular Bromine (Br₂) Catalyzed Benzylic Bromination

An alternative to using NBS is the direct benzylic bromination with molecular bromine (Br₂). This method also proceeds via a free-radical mechanism, typically initiated by light or heat. orgsyn.org To achieve the desired dibromination of 2-nitrotoluene, the reaction conditions must be carefully controlled to favor substitution at the benzylic position rather than electrophilic aromatic substitution on the benzene (B151609) ring.

The reaction is often carried out at elevated temperatures. orgsyn.org The stepwise addition of bromine can help control the reaction and maintain a low concentration of bromine, which enhances the selectivity for benzylic bromination. google.com The use of a solvent that refluxes at a temperature between 100°C and 170°C, such as chlorobenzene, can aid in the removal of the hydrogen bromide (HBr) byproduct, which can inhibit the reaction. googleapis.com

Application of Lewis Acid Catalysts (e.g., Iron(III) Bromide, Aluminum Bromide)

An industrially significant approach for the synthesis of this compound involves the use of molecular bromine in the presence of a Lewis acid catalyst. Catalysts such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃) are commonly employed to facilitate the selective bromination of the benzylic position of 2-nitrotoluene.

The mechanism involves the Lewis acid activating the bromine molecule, making it a more potent electrophile. This allows for the substitution of the hydrogen atoms on the methyl group with bromine atoms. While the nitro group is deactivating towards electrophilic aromatic substitution on the benzene ring, the benzylic position is more susceptible to radical or electrophilic attack under these conditions. sciencemadness.org The use of iron powder, which can be converted in situ to iron(III) bromide, is also a common practice in the bromination of nitroaromatic compounds. orgsyn.org

Research has also explored other Lewis acids for benzylic bromination. For instance, zirconium(IV) chloride has been shown to be a highly effective catalyst for the side-chain bromination of aromatic compounds under mild conditions when used with a brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). nih.gov This suggests potential for its application in the synthesis of this compound, possibly offering higher efficiency and selectivity.

Table 1: Lewis Acid Catalysts in Benzylic Bromination

| Catalyst | Brominating Agent | Substrate Example | Key Finding | Reference |

| Iron(III) Bromide | Molecular Bromine (Br₂) | 2-Nitrotoluene | Industrial method for benzylic bromination. | |

| Aluminum Bromide | Molecular Bromine (Br₂) | 2-Nitrotoluene | Alternative Lewis acid catalyst for the same transformation. | |

| Zirconium(IV) Chloride | DBDMH | Toluene | Highly efficient for side-chain bromination under mild conditions. nih.gov | nih.gov |

Temperature Control for Selective Dibromination

Careful control of the reaction temperature is paramount to achieve selective dibromination and to prevent undesirable side reactions. Over-bromination, leading to the formation of 1-(tribromomethyl)-2-nitrobenzene, or bromination on the aromatic ring can occur if the temperature is not properly managed. The reaction is typically conducted at low to moderate temperatures to favor the formation of the desired dibromomethyl derivative.

For the bromination of nitrobenzene (B124822), it has been noted that the reaction temperature needs to be carefully controlled, especially when using highly reactive brominating agents. google.com For instance, in the bromination of nitrobenzene with an alkali metal bromate (B103136) and sulfuric acid, adding the bromate last helps in controlling the reaction temperature more effectively. google.com While this example pertains to ring bromination, the principle of temperature control to manage selectivity is directly applicable to the side-chain bromination of 2-nitrotoluene.

Alternative Bromination Approaches for Nitrobenzene Derivatives

Besides the use of molecular bromine with Lewis acid catalysts, several alternative methods for the bromination of nitrobenzene and its derivatives have been developed. These methods often aim to be greener, more efficient, and utilize different brominating agents.

One such method involves the use of sodium bromate (NaBrO₃) in the presence of a strong acid. researchgate.net This powerful brominating agent is effective for aromatic compounds containing deactivating substituents like the nitro group. google.comresearchgate.net Another approach utilizes barium tetrafluorobromate (Ba(BrF₄)₂), which has been shown to be a highly active agent for the selective bromination of deactivated aromatic compounds like nitrobenzene without the need for a catalyst or harsh conditions. researchgate.net

An aqueous system using ammonium (B1175870) bromide (NH₄Br) and molecular bromine (Br₂) has also been reported as a better alternative for the bromination of aromatic compounds, potentially offering a more environmentally friendly process. jalsnet.com Furthermore, N-halosuccinimides, such as N-bromosuccinimide (NBS), are commonly used for benzylic bromination, often initiated by a radical initiator like benzoyl peroxide or by UV light. beilstein-journals.org This method, known as the Wohl-Ziegler reaction, is a standard procedure for introducing bromine at the benzylic position. nih.gov

Table 2: Alternative Bromination Methods for Nitroaromatics

| Reagent/System | Substrate Example | Key Feature | Reference |

| Sodium Bromate/Strong Acid | Nitrobenzene | Powerful brominating agent for deactivated rings. google.comresearchgate.net | google.comresearchgate.net |

| Barium Tetrafluorobromate | Nitrobenzene | Highly active, no catalyst needed. researchgate.net | researchgate.net |

| Aqueous NH₄Br-Br₂ | Aromatic Compounds | Potentially greener alternative. jalsnet.com | jalsnet.com |

| N-Bromosuccinimide (NBS)/Initiator | 2-Nitrotoluene | Standard method for benzylic bromination (Wohl-Ziegler). nih.gov | nih.gov |

Advanced Purification and Isolation Techniques for Synthesized this compound

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, by-products, and the catalyst. Common purification techniques include recrystallization and distillation.

For instance, after the reaction is complete, the mixture can be washed with a sodium bisulfite solution to remove any excess bromine. The organic phase is then dried and concentrated to yield the crude product, which can be further purified by recrystallization.

In cases where the product is a solid, as is often the case with brominated nitroaromatic compounds, filtration and washing of the crystalline product can be an effective initial purification step. orgsyn.org For more refined purification, especially to separate compounds with similar polarities, flash column chromatography is a powerful technique. beilstein-journals.org Silica gel is a common stationary phase for the chromatographic purification of such compounds. beilstein-journals.org

Steam distillation is another technique that has been employed for the purification of brominated nitrobenzene derivatives. This method is particularly useful for separating the product from non-volatile impurities. orgsyn.org The choice of the purification method will depend on the physical properties of this compound and the nature of the impurities present in the crude reaction mixture.

Mechanistic Investigations of 1 Dibromomethyl 2 Nitrobenzene Formation and Reactivity

Mechanistic Pathways in the Synthesis of 1-(Dibromomethyl)-2-nitrobenzene

The primary route for the synthesis of this compound is the free-radical bromination of 2-nitrotoluene (B74249). This reaction specifically targets the benzylic position, the carbon atom directly attached to the benzene (B151609) ring, due to the unique stability of the intermediate radical species formed. khanacademy.orglibretexts.org Common reagents for this transformation include N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or 2,2'-azobis(isobutyronitrile) (AIBN), and a non-polar solvent like carbon tetrachloride or dichloromethane (B109758). nih.govbeilstein-journals.org

Elucidation of Radical Chain Mechanisms in Benzylic Dibromination

The synthesis of this compound from 2-nitrotoluene proceeds via a radical chain mechanism, which is analogous to other benzylic and allylic halogenations. masterorganicchemistry.comlibretexts.org This mechanism is characterized by three distinct phases: initiation, propagation, and termination. lumenlearning.comnumberanalytics.comchemistrysteps.com The selectivity for the benzylic position is a key feature of this reaction, driven by the resonance stabilization of the benzylic radical intermediate. chemistrysteps.com

The conversion of 2-nitrotoluene to this compound involves the sequential replacement of two benzylic hydrogens with bromine atoms. Each replacement follows a radical chain reaction cycle.

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as benzoyl peroxide or AIBN, upon heating or irradiation with UV light. libretexts.orglumenlearning.com This generates initial radical species. These radicals can then react with N-bromosuccinimide (NBS) or trace amounts of HBr to produce a bromine radical (Br•), which is the key chain-carrying species. lumenlearning.commasterorganicchemistry.com Alternatively, a low concentration of molecular bromine (Br₂) can be cleaved by heat or light to form two bromine radicals. libretexts.orgmasterorganicchemistry.com

Initiation Step Examples:

Initiator → 2 R•

R• + NBS → R-Br + Succinimidyl radical

Br₂ + heat/light → 2 Br•

Propagation: This phase consists of two repeating steps that form the product and regenerate the bromine radical, continuing the chain. lumenlearning.comchemistrysteps.commasterorganicchemistry.com

Hydrogen Abstraction: A bromine radical abstracts a hydrogen atom from the benzylic position of 2-nitrotoluene (or the intermediate 1-(bromomethyl)-2-nitrobenzene) to form a resonance-stabilized 2-nitrobenzyl radical and hydrogen bromide (HBr). chemistrysteps.com This is the rate-determining step. chemistrysteps.com

Halogenation: The newly formed benzylic radical reacts with a molecule of Br₂ (which is present in low, steady concentrations, often generated from the reaction of HBr with NBS) to yield the brominated product and a new bromine radical. lumenlearning.comchemistrysteps.com

This two-step propagation cycle repeats to replace the second benzylic hydrogen, ultimately forming the dibrominated product.

Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical molecule. numberanalytics.comchemistrysteps.com This becomes more probable as the concentration of reactants decreases.

Termination Step Examples:

Br• + Br• → Br₂

2-Nitrobenzyl radical + Br• → 1-(Bromomethyl)-2-nitrobenzene

2 x 2-Nitrobenzyl radical → Dimer

The key to the selectivity of benzylic bromination is the formation of a relatively stable benzylic radical. masterorganicchemistry.comfiveable.me A benzylic radical is a reactive intermediate where an unpaired electron resides on the carbon atom adjacent to an aromatic ring. fiveable.me This radical is stabilized by resonance, as the unpaired electron can be delocalized into the π-system of the benzene ring. libretexts.orgchemistrysteps.com

In the case of the 2-nitrobenzyl radical, the presence of the electron-withdrawing nitro group at the ortho position influences its stability and electronic properties. While the delocalization of the radical into the benzene ring is the primary stabilizing factor, the strong inductive and resonance effects of the nitro group also play a role.

Spectroscopic techniques have been instrumental in studying the structure and properties of benzyl-type radicals.

Emission Spectroscopy: Vibronic emission spectra of jet-cooled benzyl (B1604629) radicals provide information about the vibrational frequencies in the ground electronic state. idpublications.org

Mass-Resolved Excitation Spectroscopy: This method has been used to study the electronic transitions of benzyl radicals and their clusters, revealing details about their excited electronic states. aip.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a key technique for the direct detection and characterization of radical intermediates, confirming their presence in a reaction. rsc.org

| Spectroscopic Method | Information Obtained for Benzylic Radicals | Relevance to 2-Nitrobenzyl Radical |

| Emission Spectroscopy | Provides accurate vibrational frequencies in the ground electronic state. idpublications.org | Helps understand the bond strengths and molecular structure of the radical intermediate. |

| Laser Spectroscopy | Characterizes electronic transitions and excited state dynamics. acs.org | Elucidates the influence of the nitro substituent on the electronic energy levels of the radical. |

| EPR Spectroscopy | Confirms the presence of radical intermediates and provides information on electron delocalization. rsc.org | Can be used to verify the formation of the 2-nitrobenzyl radical and map the distribution of the unpaired electron. |

Reaction Mechanisms Governing the Chemical Transformations of this compound

The chemical reactivity of this compound is dominated by the interplay between the dibromomethyl group and the ortho-nitro substituent on the benzene ring. The compound serves as a versatile intermediate for synthesizing more complex molecules.

Electrophilic Reactivity of the Dibromomethyl Group

The carbon atom of the dibromomethyl group serves as an electrophilic center. This electrophilicity is significantly enhanced by two factors:

Inductive Effect of Bromine: The two bromine atoms are highly electronegative and pull electron density away from the benzylic carbon.

Electron-Withdrawing Nitro Group: The nitro group at the ortho position is a powerful electron-withdrawing group, both by induction and resonance. youtube.com It further depletes electron density from the benzene ring and, consequently, from the attached dibromomethyl group, making the benzylic carbon more electron-deficient and thus more susceptible to attack by nucleophiles.

This heightened electrophilicity is a defining characteristic of the compound's reactivity.

Susceptibility of the Dibromomethyl Moiety to Nucleophilic Attack

Due to the pronounced electrophilic character of the benzylic carbon, the dibromomethyl group is highly susceptible to nucleophilic substitution reactions. The two bromine atoms act as effective leaving groups. This allows for the sequential substitution of the bromine atoms by a variety of nucleophiles, such as amines, thiols, and alkoxides, to form a range of substituted benzene derivatives. These reactions typically proceed via an S_N2 or S_N1 mechanism, with the pathway being influenced by the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate. The ability of the adjacent benzene ring to stabilize a positive charge would favor an S_N1 pathway under appropriate conditions.

Electronic Influence of the Nitro Group on Reactivity

The reactivity of the dibromomethyl group in this compound is profoundly influenced by the electronic properties of the adjacent nitro (-NO₂) group. The nitro group exerts a powerful electron-withdrawing effect through two primary mechanisms: the inductive effect (-I) and the resonance effect (-R or -M). quora.comlibretexts.orgmsu.edu

The inductive effect arises from the high electronegativity of the nitrogen and oxygen atoms in the nitro group, which pulls sigma (σ) bond electron density away from the aromatic ring. msu.edu This effect is transmitted through the carbon framework, making the benzylic carbon of the dibromomethyl group more electron-deficient and, therefore, more electrophilic.

The resonance effect involves the delocalization of pi (π) electrons from the benzene ring onto the nitro group. libretexts.org This is possible because the nitro group possesses a polar double bond conjugated with the aromatic system. msu.edu The resonance delocalization creates partial positive charges at the ortho and para positions of the benzene ring. quora.commakingmolecules.com Since the dibromomethyl group is attached to a carbon atom adjacent to the nitro-substituted position (the ortho position), the carbon atom of the ring it is bonded to experiences a significant withdrawal of electron density.

These combined electron-withdrawing effects have a critical impact on the reactivity of the dibromomethyl moiety. They enhance the electrophilicity of the benzylic carbon, making it highly susceptible to nucleophilic attack. youtube.com Reactions such as nucleophilic substitution are therefore facilitated. The strong polarization of the carbon-bromine (C-Br) bonds by the ortho-nitro group also weakens them, making the bromide ions better leaving groups during substitution reactions. Consequently, the presence of the nitro group activates the dibromomethyl group towards nucleophilic substitution, while deactivating the aromatic ring itself towards electrophilic substitution. youtube.comdoubtnut.com

The significant impact of the nitro group on the reactivity of the benzylic position can be observed when comparing the reaction rates of related compounds, as detailed in the table below.

Table 1: Relative Reactivity of Benzylic Halides in Nucleophilic Substitution

| Compound | Substituent | Electronic Effect of Substituent | Expected Reactivity towards Nucleophiles |

|---|---|---|---|

| Benzyl Bromide | -H | Neutral | Baseline |

| 1-Bromo-2-methylbenzene | -CH₃ (ortho) | Electron-donating (weak) | Slightly Decreased |

| 1-Bromo-4-nitrobenzene | -NO₂ (para) | Electron-withdrawing (strong) | Increased |

| 1-(Bromomethyl)-2-nitrobenzene | -NO₂ (ortho) | Electron-withdrawing (strong) | Significantly Increased |

| This compound | -NO₂ (ortho), -Br (on methyl) | Strongly electron-withdrawing | Very Significantly Increased |

This table presents a qualitative comparison based on established principles of electronic effects in organic chemistry. The presence of two bromine atoms and the ortho-nitro group in this compound synergistically increases the electrophilicity of the benzylic carbon.

Role of Aromatic Ring Resonance in Modulating Compound Reactivity

The resonance within the aromatic ring of this compound plays a crucial role in modulating its reactivity, primarily by influencing the stability of intermediates and transition states formed during reactions at the dibromomethyl group. The nitro group is characterized as a deactivating group because its resonance effect withdraws electron density from the ring, creating a more electron-poor aromatic system. makingmolecules.com

The key resonance structures for the nitrobenzene (B124822) portion of the molecule illustrate how a positive charge is delocalized onto the carbon atoms at the ortho and para positions relative to the nitro group.

This delocalization has profound consequences for reaction pathways at the adjacent benzylic carbon.

SN1-type Reactions: A unimolecular nucleophilic substitution (SN1) reaction would proceed through a benzylic carbocation intermediate. The resonance of the benzene ring itself can stabilize a benzylic cation. However, the strong electron-withdrawing resonance effect of an ortho-nitro group would place a positive charge on the ring carbon directly bonded to the already positively charged benzylic carbon. This adjacent arrangement of positive charges leads to significant electrostatic repulsion and extreme destabilization of the carbocation intermediate. youtube.com Consequently, SN1 pathways are highly disfavored for this compound.

SN2-type Reactions: A bimolecular nucleophilic substitution (SN2) reaction occurs via a single transition state without forming a discrete intermediate. The electron-withdrawing resonance effect of the nitro group greatly enhances the electrophilic character of the benzylic carbon, making it a prime target for nucleophilic attack. This acceleration of SN2 reactions is a dominant feature of the compound's reactivity.

Radical Reactions: The formation of this compound from 2-nitrotoluene often proceeds via a free-radical bromination mechanism. In this case, a benzylic radical intermediate is formed. While the benzene ring's resonance can stabilize a benzylic radical, electron-withdrawing groups like -NO₂ are generally considered to have a destabilizing effect on adjacent electron-deficient radical centers. Despite this, the reaction is synthetically viable, indicating that other factors, such as reaction conditions, allow for the formation of the desired product.

The influence of the ortho-nitro group's resonance on the stability of potential reaction intermediates at the benzylic position is summarized in the table below.

Table 2: Influence of the Ortho-Nitro Group on the Stability of Benzylic Intermediates

| Intermediate Type | General Stability from Benzene Ring | Influence of Ortho-Nitro Group (via Resonance) | Overall Stability | Plausibility of Pathway |

|---|---|---|---|---|

| Carbocation (SN1) | Stabilized | Strongly Destabilizing | Very Low | Highly Unlikely |

| Carbanion | Destabilized | Strongly Stabilizing | Moderate | Plausible under specific basic conditions |

| Radical | Stabilized | Destabilizing | Low to Moderate | Plausible (e.g., in formation) |

This analysis highlights how the aromatic ring resonance, as modified by the powerful nitro substituent, dictates the preferred reaction pathways for this compound, steering its reactivity away from carbocation-based mechanisms and strongly favoring processes involving nucleophilic attack on the highly electrophilic benzylic carbon.

Chemical Reactivity and Transformation Pathways of 1 Dibromomethyl 2 Nitrobenzene

Nucleophilic Substitution Reactions of the Dibromomethyl Group

The dibromomethyl group (-CHBr₂) is highly electrophilic due to the presence of two electron-withdrawing bromine atoms, making it susceptible to attack by nucleophiles. This reactivity is further enhanced by the electron-withdrawing nature of the adjacent nitro group.

Synthesis of Diverse Substituted Benzene (B151609) Derivatives

The dibromomethyl group readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, providing a pathway to a diverse array of substituted benzene derivatives. These reactions are fundamental to its application as a building block in the synthesis of more complex molecules. For instance, it can react with amines and thiols to form new carbon-nitrogen and carbon-sulfur bonds, respectively. This versatility allows for the introduction of various functional groups, leading to the creation of novel compounds with potential applications in medicinal chemistry and materials science.

Hydrolytic Transformations Leading to Oxygenated Products

Under hydrolytic conditions, the dibromomethyl group can be converted to oxygen-containing functionalities. For example, hydrolysis of 1-(dibromomethyl)-2-nitrobenzene can lead to the formation of 2-nitrobenzoic acid. The reaction likely proceeds through the intermediate formation of an unstable diol, which then rapidly converts to the corresponding aldehyde and is subsequently oxidized to the carboxylic acid.

Another important transformation is the formation of 2-nitrobenzyl alcohol. This can be achieved through hydrolysis, often catalyzed by a base such as sodium carbonate. google.com The reaction involves the substitution of the bromine atoms with hydroxyl groups.

Redox Reactivity of the Nitro Group

The nitro group (-NO₂) of this compound is a key site for reduction reactions, which can be selectively controlled to yield various amino-substituted products.

Selective Reduction Pathways to Amino-Substituted Derivatives

The reduction of the nitro group can be accomplished to produce valuable amino compounds. For example, the selective reduction of this compound can yield 2-aminobenzyl dibromide. Further reduction under different conditions can lead to the formation of 2-aminobenzyl alcohol, where both the nitro group is reduced and the dibromomethyl group is transformed. The ability to selectively reduce the nitro group in the presence of the reactive dibromomethyl group is crucial for synthesizing these specific derivatives.

Catalyst and Condition Optimization for Nitro Group Reduction

The outcome of the nitro group reduction is highly dependent on the choice of catalyst and reaction conditions.

Hydrogenation with Palladium on Carbon (H₂/Pd-C): Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is a common and effective method for reducing nitro groups to amines. masterorganicchemistry.comcommonorganicchemistry.com This method is often preferred for its efficiency. commonorganicchemistry.com In the case of this compound, using H₂/Pd-C in ethanol (B145695) at room temperature can selectively reduce the nitro group to yield 2-aminobenzyl dibromide.

Tin(II) Chloride in Hydrochloric Acid (SnCl₂/HCl): A classic method for the reduction of aromatic nitro compounds involves the use of stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.comacsgcipr.org This system is known for its ability to reduce nitro groups to primary amines. acsgcipr.org When this compound is treated with SnCl₂ in refluxing HCl, it leads to the formation of 2-aminobenzyl alcohol, indicating both reduction of the nitro group and transformation of the dibromomethyl group.

| Reagent/Catalyst | Conditions | Product |

|---|---|---|

| H₂/Pd-C | Ethanol, Room Temperature | 2-Aminobenzyl dibromide |

| SnCl₂/HCl | Reflux | 2-Aminobenzyl alcohol |

Comparative Reactivity Studies with Structural Analogs

The reactivity of this compound can be better understood by comparing it to its structural analogs, such as 1-(bromomethyl)-2-nitrobenzene. The presence of two bromine atoms in the dibromomethyl group significantly increases its electrophilicity compared to the single bromine in the bromomethyl analog. This heightened electrophilicity leads to a faster rate of hydrolysis for this compound.

| Feature | This compound | 1-(Bromomethyl)-2-nitrobenzene |

|---|---|---|

| Electrophilicity | High (two Br atoms) | Moderate |

| Hydrolysis Rate | 2x faster | Baseline |

This comparative data highlights the unique reactivity imparted by the dibromomethyl group, making this compound a more reactive substrate in certain chemical transformations.

Differentiation from 1-(Bromomethyl)-2-nitrobenzene

The primary distinction between this compound and its monobrominated counterpart, 1-(bromomethyl)-2-nitrobenzene, lies in the reactivity of the benzylic position. The presence of two bromine atoms in the former significantly enhances its electrophilicity. This heightened reactivity makes this compound more susceptible to nucleophilic attack compared to the monobrominated analog.

Key differences in reactivity include:

Enhanced Electrophilicity: The two bromine atoms on the methyl group in this compound make the benzylic carbon significantly more electron-deficient and, therefore, a stronger electrophilic center than in 1-(bromomethyl)-2-nitrobenzene.

Hydrolysis Rate: this compound undergoes hydrolysis at a faster rate. A key transformation of the dibromomethyl derivative is its hydrolysis to form 2-nitrobenzaldehyde (B1664092). This reaction typically proceeds by converting the dibromomethyl group into an aldehyde. google.comchem-soc.si While 1-(bromomethyl)-2-nitrobenzene can also be hydrolyzed, the gem-dibromo compound provides a more direct pathway to the aldehyde functionality.

Nucleophilic Substitution: Both compounds undergo nucleophilic substitution reactions where the bromine atom(s) are displaced. However, the dibromo-compound can undergo sequential substitutions, offering pathways to a wider range of derivatives. For instance, it can serve as a precursor for the synthesis of complex heterocyclic structures.

A comparative table of properties highlights these differences:

| Feature | This compound | 1-(Bromomethyl)-2-nitrobenzene |

| Molecular Formula | C₇H₅Br₂NO₂ | C₇H₆BrNO₂ cymitquimica.com |

| Molecular Weight | 294.93 g/mol | 216.03 g/mol |

| Benzylic Halogen Atoms | 2 | 1 |

| Electrophilicity | High | Moderate |

| Primary Hydrolysis Product | 2-Nitrobenzaldehyde google.com | 2-Nitrobenzyl alcohol |

This table is generated based on data from the text and cited sources.

Comparison with 2-Nitrobenzyl Bromide

It is important to note that "2-Nitrobenzyl bromide" is a common synonym for 1-(bromomethyl)-2-nitrobenzene. cymitquimica.comchemicalbook.com Therefore, the comparison of this compound with 2-nitrobenzyl bromide is identical to the differentiation discussed in section 4.3.1.

2-Nitrobenzyl bromide is a well-known reagent in organic synthesis, often used as a protecting group for thiols and amines due to the stability of the resulting thioethers and amines, and the ability to cleave the 2-nitrobenzyl group under specific conditions. Its reactivity is centered around the single bromine atom, which acts as a good leaving group in nucleophilic substitution reactions. cymitquimica.com The presence of the electron-withdrawing nitro group enhances the electrophilicity of the benzylic carbon, facilitating these substitutions. cymitquimica.com

In contrast, this compound's reactivity is amplified by the second bromine atom. This not only increases the rate of initial nucleophilic attack but also allows for subsequent reactions, most notably the facile conversion to 2-nitrobenzaldehyde. The synthesis of 2-nitrobenzaldehyde from 2-nitrotoluene (B74249) often proceeds through a bromination step that can yield a mixture including 2-nitrobenzyl bromide, which is then oxidized. google.com The use of a gem-dibromo intermediate is a more direct route.

Contrasting Reactivity with 1-(Dichloromethyl)-2-nitrobenzene

The reactivity of this compound also differs from its chlorinated analog, 1-(dichloromethyl)-2-nitrobenzene, primarily due to the nature of the carbon-halogen bond.

Key points of contrast include:

Leaving Group Ability: Bromine is a better leaving group than chlorine because the C-Br bond is weaker and longer than the C-Cl bond. This makes this compound generally more reactive towards nucleophiles than 1-(dichloromethyl)-2-nitrobenzene.

Reaction Rates: Consequently, reactions such as hydrolysis or other nucleophilic substitutions are expected to proceed faster with the dibromo compound. For example, the conversion to 2-nitrobenzaldehyde via hydrolysis would likely require milder conditions for the dibromo derivative.

Synthetic Applications: While both can serve as precursors to 2-nitrobenzaldehyde, the choice between them may depend on the specific reaction conditions and desired selectivity. The higher reactivity of the dibromo compound can be advantageous for achieving high conversion in shorter reaction times.

A comparative table of properties for these halogenated analogs is presented below:

| Property | This compound | 1-(Dichloromethyl)-2-nitrobenzene |

| Molecular Formula | C₇H₅Br₂NO₂ nih.gov | C₇H₅Cl₂NO₂ nih.gov |

| Molecular Weight | 294.93 g/mol targetmol.com | 206.03 g/mol |

| Leaving Group | Bromide (Br⁻) | Chloride (Cl⁻) |

| Reactivity (General) | Higher | Lower |

This table is generated based on data from the text and cited sources.

Unique Reactivity Profile Conferred by the Geminal Dibromomethyl Moiety

The geminal dibromomethyl group, in conjunction with the ortho-nitro group, confers a unique and valuable reactivity profile upon this compound, making it a versatile intermediate in organic synthesis.

The primary unique transformation is its role as a synthetic equivalent of a formyl group (-CHO). This is most evident in its hydrolysis to 2-nitrobenzaldehyde, a key intermediate in the synthesis of pharmaceuticals, dyes, and other fine chemicals. chem-soc.si The reaction typically involves heating the compound in the presence of a weak base, such as sodium bicarbonate, in a solvent like dimethyl sulfoxide (B87167) (DMSO). google.com

The mechanism involves a two-step nucleophilic substitution. The first substitution of a bromide ion by hydroxide (B78521) (or bicarbonate) forms a highly unstable α-bromo-α-hydroxy intermediate. This intermediate rapidly eliminates HBr to form the aldehyde. This pathway is a hallmark of gem-dihaloalkanes.

Furthermore, the dibromomethyl group can participate in other transformations:

Wittig-type Reactions: It can react with triphenylphosphine (B44618) to form a phosphonium (B103445) salt, which can then be used in Wittig reactions to form vinyl bromides.

Reductive Coupling: The presence of the nitro group and the dibromomethyl functionality allows for complex reductive coupling reactions, potentially leading to the formation of heterocyclic systems.

Metal-Catalyzed Cross-Coupling: The C-Br bonds can be activated by various transition metal catalysts for cross-coupling reactions, although this is less common for benzylic dihalides compared to aryl halides.

The enhanced electrophilicity and the ability to undergo sequential substitutions or elimination to form an aldehyde make this compound a more specialized and, in some contexts, more powerful synthetic tool than its monohalo or dichloro analogs.

Applications of 1 Dibromomethyl 2 Nitrobenzene in Advanced Chemical Research

Role as a Versatile Intermediate in Complex Organic Synthesis

The reactivity of the dibromomethyl group makes 1-(dibromomethyl)-2-nitrobenzene a versatile intermediate in the synthesis of complex organic molecules. The two bromine atoms serve as leaving groups in nucleophilic substitution reactions, allowing for the introduction of various functional groups. This reactivity is central to its application as a building block for diverse chemical structures.

Building Block for the Preparation of Pharmaceutical Agents

In medicinal chemistry, this compound serves as a precursor for the synthesis of more complex molecules that may possess biological activity. Its utility lies in its ability to act as a foundational scaffold. The dibromomethyl group can be converted into other functionalities, which is a key step in the construction of larger, pharmacologically relevant molecules. While direct synthesis examples starting from this compound are specific to proprietary research, the analogous compound, 1-(bromomethyl)-2-nitrobenzene, is used as a reagent in the synthesis of 1,3,4-oxadiazole (B1194373) derivatives which have shown potential anticancer activity. This highlights the general strategy of using nitrophenyl halides as intermediates in the synthesis of biologically active compounds.

Precursor for Agrochemical Compounds

The compound also functions as an intermediate in the synthesis of agrochemicals. The structural motifs derived from this compound can be incorporated into larger molecules designed for agricultural applications. For instance, the related compound 1-(bromomethyl)-2-nitrobenzene is utilized in the preparation of antifungal triazole derivatives, demonstrating the role of such nitrobenzyl halides in creating compounds for crop protection.

Synthesis of Aromatic Dialdehydes and Imines from gem-Dibromomethyl Derivatives

A significant application of gem-dibromomethyl aromatic compounds like this compound is their role as precursors to aromatic aldehydes. researchgate.net The hydrolysis of the dibromomethyl group provides a direct route to the corresponding aldehyde. This transformation is particularly valuable for producing aromatic dialdehydes when starting from bis(dibromomethyl)arenes, which can be converted into dialdehydes with high efficiency (90–96% yields). researchgate.net These dialdehydes are important building blocks in materials chemistry. researchgate.net

The synthesis typically involves the hydrolysis of the gem-dibromo derivative. A general representation of this reaction is shown below:

Reaction Scheme: Hydrolysis of gem-Dibromomethyl Group to Aldehyde

| Reactant | Reagents | Product |

|---|---|---|

| Ar-CHBr₂ | H₂O | Ar-CHO |

This table illustrates the general transformation and not a specific reaction of this compound.

Furthermore, gem-dibromomethyl aromatic derivatives are useful for the synthesis of aromatic imines. researchgate.net This highlights the versatility of the dibromomethyl group in forming various functional groups essential for building complex molecular architectures.

Contributions to Materials Science and Polymer Chemistry

In the field of materials science, this compound has been explored as a precursor for developing novel materials with specific, enhanced properties.

Incorporation into Functionalized Polymer Matrices

Researchers have utilized this compound as a precursor for creating functionalized polymers. By incorporating this compound, or derivatives thereof, into polymer matrices, new materials can be developed. The reactive nature of the dibromomethyl group allows it to be anchored onto a polymer backbone or to participate in polymerization reactions, thereby introducing the nitrobenzene (B124822) moiety into the final material.

Development of Advanced Materials with Enhanced Thermal Stability and Mechanical Properties

The incorporation of this compound into polymer structures has been shown to yield materials with improved thermal stability and mechanical properties. The rigid aromatic structure and the polar nitro group can enhance intermolecular forces within the polymer, leading to greater stability at higher temperatures and improved strength, demonstrating its potential for use in industrial applications.

Table of Research Findings

| Application Area | Key Finding | Reference |

|---|---|---|

| Organic Synthesis | Serves as a versatile intermediate for complex molecules, including pharmaceuticals and agrochemicals. | |

| Precursor Chemistry | gem-Dibromomethyl derivatives are efficiently converted into corresponding dialdehydes. researchgate.net | researchgate.net |

Table of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-(Bromomethyl)-2-nitrobenzene |

| 1,3,4-oxadiazole |

| bis(dibromomethyl)arenes |

Explorations in Medicinal Chemistry and Biological Activity

The unique structural features of this compound, namely the reactive dibromomethyl group and the electron-withdrawing nitro group, theoretically position it as a candidate for investigation in medicinal chemistry. However, specific studies to validate this potential are currently lacking in the available scientific literature.

Investigation as a Scaffold for Biologically Active Compounds

In drug discovery, a chemical scaffold forms the core structure of a molecule to which various functional groups can be attached to create a library of potential drug candidates. The benzene (B151609) ring of this compound, substituted with two reactive sites, presents a potential scaffold for the synthesis of novel organic molecules. For instance, a related compound, polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid, has been utilized as a precursor for the synthesis of the 1,4-benzodiazepine-2,3-dione scaffold, a class of compounds with known biological activities. nih.gov This suggests that this compound could similarly serve as a starting material for creating diverse molecular architectures for biological screening. However, no specific research has been published detailing its use in this capacity.

Preliminary Studies on Potential Antimicrobial Properties

Nitroaromatic compounds have a history of use as antimicrobial agents, with their mechanism of action often involving the reduction of the nitro group to produce toxic intermediates within microbial cells. nih.gov Furthermore, halogenated compounds are also known to exhibit antimicrobial effects. nih.gov The combination of a nitro group and bromine atoms in this compound suggests a potential for antimicrobial activity.

General studies on nitroaromatic derivatives have shown activity against various microorganisms. nih.gov For example, some nitro-substituted benzothiazole (B30560) derivatives have been synthesized and tested for their antibacterial activity. nih.gov However, specific antimicrobial screening data for this compound is not available in the current body of scientific literature. Research in this area would need to be conducted to determine if the compound itself or its derivatives possess any significant antimicrobial properties.

Research into Potential Anticancer Properties

The exploration of nitroaromatic compounds for anticancer activity is an ongoing area of research. The toxicity of some nitroaromatic compounds is a double-edged sword; while it raises safety concerns, it also provides a basis for investigating their potential to selectively kill cancer cells. nih.govdoi.org The mechanisms of toxicity often involve the generation of reactive oxygen species and DNA damage, processes that can be harnessed for therapeutic effect. nih.gov

While numerous studies have investigated the carcinogenicity and mutagenicity of various nitroaromatic compounds, specific research into the potential anticancer properties of this compound has not been reported. nih.govdoi.orgresearchgate.net Evaluating its cytotoxicity against various cancer cell lines would be a necessary first step in this research direction.

Relevance in Environmental Chemistry and Degradation Studies

The presence of both bromine and a nitro group on an aromatic ring makes this compound a compound of potential environmental interest, as both classes of substituents are found in various environmental pollutants. nih.govdocumentsdelivered.comcdc.gov

Utility in Photocatalytic Degradation Processes

Photocatalysis is a promising technology for the degradation of persistent organic pollutants. Research has shown that semiconductor photocatalysts, such as titanium dioxide (TiO2), can be used to degrade nitrobenzene and halogenated nitroaromatic compounds. frontiersin.orgnih.govacs.org The process typically involves the generation of highly reactive hydroxyl radicals that can break down the pollutant molecules.

While the photocatalytic degradation of nitrobenzene and related compounds has been studied, no specific research has been found that investigates the photocatalytic degradation of this compound. frontiersin.orgnih.gov Such a study would be valuable to understand its potential for environmental remediation.

Exploration of Environmental Fate and Degradation Pathways

The environmental fate of a chemical compound refers to its transport, transformation, and ultimate destination in the environment. Nitroaromatic compounds are known to be relatively persistent in the environment due to the stability of the aromatic ring and the electron-withdrawing nature of the nitro group. nih.govcdc.gov Similarly, brominated organic compounds can also be persistent and have been the subject of environmental monitoring and degradation studies. mdpi.com

Microbial degradation is a key process in the breakdown of many organic pollutants. nih.govdocumentsdelivered.comresearchgate.net While bacteria capable of degrading nitrobenzene and other nitroaromatics have been identified, the specific microbial degradation pathways for this compound have not been elucidated. nih.govdocumentsdelivered.comresearchgate.net Research in this area would be crucial to assess its potential environmental impact and to develop bioremediation strategies if it were to be detected as a contaminant.

Structural Characterization and Computational Chemistry Studies

X-ray Crystallographic Analysis of Dibromomethyl Nitrobenzene (B124822) Derivatives

X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state. Studies on derivatives of 1-(dibromomethyl)-2-nitrobenzene offer valuable insights into its conformational preferences and the nature of intermolecular forces that govern its crystal packing.

Elucidation of Molecular Conformation and Dihedral Angles of Functional Groups

Crystallographic studies on derivatives of this compound reveal significant details about the spatial arrangement of its substituents. For instance, in the related compound 1,3-bis(bromomethyl)-2-nitrobenzene, the nitro group is twisted with respect to the benzene (B151609) ring, exhibiting a dihedral angle of 65.07(19)°. nih.gov The two bromomethyl groups in this derivative are oriented in an anti-conformation to each other. nih.gov

In another derivative, 1-dibromomethyl-4-methoxy-2-nitrobenzene, the asymmetric unit contains two crystallographically independent molecules. nih.govresearchgate.net The nitro groups in these two molecules are also twisted out of the plane of the benzene ring, with dihedral angles of 39.26(9)° and 35.90(9)°. nih.govresearchgate.netresearchgate.net This twisting is a common feature in ortho-substituted nitrobenzenes, arising from steric hindrance between the bulky adjacent groups. The dibromomethyl group itself is oriented such that the two bromine atoms are tilted away from the benzene ring. nih.govresearchgate.netresearchgate.net Computational models for this compound predict a dihedral angle of approximately 30° between the nitro group and the benzene plane, which helps to minimize electronic repulsion between the oxygen atoms of the nitro group and the bromine atoms.

Table 1: Dihedral Angles in Dibromomethyl Nitrobenzene Derivatives

| Compound | Functional Groups | Dihedral Angle (°) |

|---|---|---|

| 1,3-Bis(bromomethyl)-2-nitrobenzene | NO₂ group and arene ring | 65.07(19) nih.gov |

| 1-Dibromomethyl-4-methoxy-2-nitrobenzene (Molecule A) | NO₂ group and benzene ring | 39.26(9) nih.govresearchgate.netresearchgate.net |

| 1-Dibromomethyl-4-methoxy-2-nitrobenzene (Molecule B) | NO₂ group and benzene ring | 35.90(9) nih.govresearchgate.netresearchgate.net |

Identification and Characterization of Intermolecular Interactions in Crystal Structures (e.g., Br⋯Br, C—H⋯O, C—H⋯π)

The packing of molecules in a crystal is stabilized by a network of intermolecular interactions. In the crystal structure of 1-dibromomethyl-4-methoxy-2-nitrobenzene, a variety of these interactions have been identified. Notably, short Br⋯Br interactions are present, which, along with intermolecular C—H⋯O hydrogen bonds, contribute to linking the molecules into a three-dimensional network. nih.govresearchgate.net The crystal structure is further stabilized by weaker C—H⋯π interactions. nih.govresearchgate.net The understanding of these non-covalent interactions is crucial in the field of crystal engineering, as they dictate the final crystal architecture. rsc.org

Computational Chemistry Approaches to Understanding this compound

Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules, complementing experimental findings. journalajopacs.com These methods allow for the study of molecular characteristics that may be difficult to observe directly.

Theoretical Investigations of Reaction Mechanisms and Transition States

Theoretical studies can elucidate the pathways of chemical reactions. For halogenated aromatic compounds like this compound, computational methods can model reactions such as nucleophilic substitution, where the bromine atoms are replaced, or the reduction of the nitro group. The dibromomethyl group acts as an electrophilic center, and the electron-withdrawing nature of the nitro group enhances its reactivity towards nucleophiles. By calculating the energies of reactants, products, and transition states, chemists can predict the feasibility and kinetics of various transformations.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to understand the electronic structure of molecules. journalajopacs.com For this compound, DFT calculations at the B3LYP/6-311G(d,p) level predict a C-Br bond length of 1.89 Å and a C-N bond length of 1.47 Å. The calculated HOMO-LUMO energy gap of 4.2 eV suggests moderate reactivity. Such calculations provide insights into the distribution of electrons within the molecule and help predict which sites are most susceptible to electrophilic or nucleophilic attack. The electronic structure of the parent molecule, nitrobenzene, has been extensively studied using advanced methods like the complete active space self-consistent field (CASSCF) and multi-state second-order perturbation theory (MS-CASPT2) to accurately determine its vertical excitation energies. nih.govresearchgate.net

Computational Modeling of Reactivity and Selectivity in Organic Transformations

Computational modeling is a valuable tool for predicting the outcome of organic reactions. By simulating the interaction of this compound with various reagents, it is possible to predict the selectivity of a reaction, for instance, which of the two bromine atoms is more likely to be substituted. Molecular dynamics simulations can also provide information on the conformational dynamics of the molecule, indicating that the dibromomethyl group likely adopts a staggered conformation to minimize steric hindrance with the adjacent nitro group. These computational approaches are integral to modern chemical research, accelerating the discovery and optimization of synthetic routes.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The current synthesis of 1-(dibromomethyl)-2-nitrobenzene often relies on traditional bromination reactions of 2-nitrotoluene (B74249), which can involve harsh reagents and generate significant waste. Future research is increasingly focused on developing greener and more efficient synthetic pathways. This includes the exploration of alternative brominating agents that are less hazardous and more selective. Furthermore, the implementation of flow chemistry and microwave-assisted synthesis is being investigated to reduce reaction times, improve yields, and minimize energy consumption. The goal is to establish a synthetic protocol that is not only economically viable but also environmentally benign, aligning with the principles of green chemistry.

Exploration of New Catalytic Systems for Transformations Involving this compound

The transformations of this compound are often mediated by catalysts. A significant area of future research lies in the discovery and development of novel catalytic systems that can promote new types of reactions or enhance the efficiency and selectivity of existing ones. This includes the design of sophisticated organocatalysts, transition-metal catalysts with tailored ligand architectures, and biocatalysts such as enzymes. The aim is to achieve higher catalytic turnover numbers and frequencies, broader substrate scope, and the ability to control stereoselectivity in reactions where chiral centers are formed. Such advancements will unlock new synthetic possibilities and provide access to previously inaccessible molecular scaffolds.

Expansion of Applications in Diverse Scientific Disciplines through Derivatization

The inherent reactivity of the dibromomethyl and nitro groups in this compound makes it an ideal precursor for a multitude of derivatives. Future research will undoubtedly focus on leveraging this reactivity to synthesize novel compounds with applications in various scientific fields. For instance, its derivatives could be explored as new pharmaceutical agents, agrochemicals, or materials with unique optical or electronic properties. The strategic modification of the core structure will be key to tuning the properties of the resulting molecules for specific applications, thereby broadening the impact of this versatile building block.

In-depth Mechanistic and Kinetic Studies for Comprehensive Understanding

A thorough understanding of the reaction mechanisms and kinetics is paramount for optimizing existing synthetic methods and designing new transformations. Future research will likely employ a combination of experimental techniques, such as in-situ spectroscopic monitoring and isotopic labeling, along with computational modeling to elucidate the intricate details of reactions involving this compound. These studies will provide valuable insights into the roles of catalysts, intermediates, and transition states, enabling a more rational approach to reaction development and optimization.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives and Targeted Applications

For derivatives of this compound that exhibit biological activity, detailed structure-activity relationship (SAR) studies will be crucial. By systematically modifying the chemical structure and evaluating the corresponding changes in biological activity, researchers can identify the key molecular features responsible for the desired effect. This iterative process of design, synthesis, and testing will guide the development of more potent and selective bioactive compounds for targeted applications in medicine and agriculture. Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, will play an increasingly important role in these investigations, accelerating the discovery of lead compounds with improved therapeutic or pesticidal profiles.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(dibromomethyl)-2-nitrobenzene, and how can reaction conditions be optimized for high yield?

- Methodology :

- Bromination of Precursors : Reacting nitrobenzene derivatives with brominating agents (e.g., PBr₃ or HBr/H₂O₂) under controlled temperatures (40–60°C) is a common approach. For example, 1-(bromomethyl)-2-nitrobenzene synthesis involves bromomethylation of nitrobenzene precursors .

- Solvent Selection : Polar aprotic solvents like dichloromethane or DMF enhance reactivity and selectivity. Evidence from similar compounds (e.g., 1-chloro-4-(chloromethyl)-2-nitrobenzene) shows yields >90% when using chloroform or DCM .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures ensures purity .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodology :

- X-ray Crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement) to confirm bond lengths and angles, as demonstrated for 1-dibromomethyl-4-methoxy-2-nitrobenzene .

- Spectroscopy : HRMS (High-Resolution Mass Spectrometry) and ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) identify molecular ions and substituent environments .

- Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity, while TLC (silica gel, Rf ~0.5 in hexane:EtOAc 7:3) tracks reaction progress .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles due to potential skin/eye irritation, as inferred from safety data for 1-chloro-2-nitrobenzene .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile brominated intermediates.

- Storage : Store in amber vials at 2–8°C to prevent photodegradation and thermal decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes when using different synthetic pathways for this compound?

- Methodology :

- Comparative Kinetic Studies : Use in situ FTIR or Raman spectroscopy to monitor intermediate formation (e.g., bromomethyl radicals) and identify side reactions .

- Computational Modeling : Apply DFT (Density Functional Theory) to compare energy barriers of competing pathways (e.g., electrophilic substitution vs. radical mechanisms) .

- Iterative Analysis : Employ Design of Experiments (DoE) to statistically optimize variables (temperature, stoichiometry) and reconcile discrepancies .

Q. What electrochemical applications exist for nitro- and bromomethyl-substituted benzene derivatives like this compound?

- Methodology :

- Electroreduction Studies : Investigate cathodic reduction at carbon electrodes in DMF or acetonitrile to generate vinylbenzene or indole derivatives, as shown for 1-(2-bromoethyl)-2-nitrobenzene .

- Radical Trapping : Use spin-trapping agents (e.g., TEMPO) with cyclic voltammetry to characterize electrogenerated intermediates .

Q. How can this compound serve as a precursor in synthesizing heterocyclic compounds?

- Methodology :

- Cyclization Reactions : React with 1,3-dithiols under basic conditions (K₂CO₃, DMF) to form dihydrobenzodithiepines, leveraging the reactivity of bromomethyl and nitro groups .

- Nucleophilic Substitution : Replace bromine with amines (e.g., piperidine) or thiols to generate functionalized intermediates for drug discovery .

Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?

- Methodology :

- Twinned Crystals : Use SHELXD for structure solution and refine twinned data with SHELXL, applying HKLF5 format for overlapping reflections .

- Thermal Motion : Apply anisotropic displacement parameters during refinement to account for bromine atom vibrations .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.